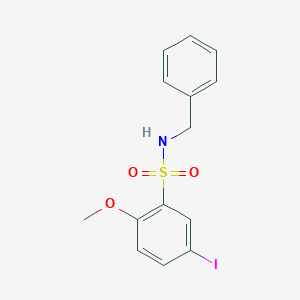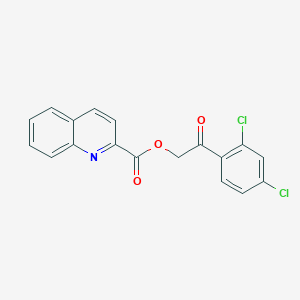
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the 2,4-dichlorophenyl group and the quinoline-2-carboxylate moiety in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, 2-aminobenzaldehyde can be reacted with acetophenone derivatives to form the quinoline core.
-
Introduction of the 2,4-Dichlorophenyl Group: : The 2,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile, such as a quinoline derivative, with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
-
Esterification: : The final step involves the esterification of the quinoline-2-carboxylic acid with 2-oxoethyl chloride in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline-2-carboxylate.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
-
Synthetic Organic Chemistry: : The compound serves as a building block for the synthesis of more complex quinoline derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
-
Industrial Chemistry: : The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
-
Biological Research: : The compound is used in biological studies to understand its interaction with enzymes, receptors, and other biomolecules. It is also used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in DNA replication, protein synthesis, and metabolic pathways.
Receptors: The compound can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels, affecting cellular signaling and function.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)thiazol-2-yladamantane-1-carboxamide: This compound has a similar 2,4-dichlorophenyl group but differs in the core structure, which is a thiazole instead of a quinoline.
Ethyl 3-amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate: This compound has a similar quinoline core but with different substituents and functional groups.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific combination of the 2,4-dichlorophenyl group and the quinoline-2-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVTYJZVBDWLQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
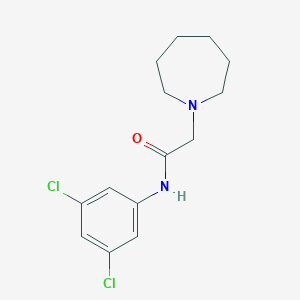
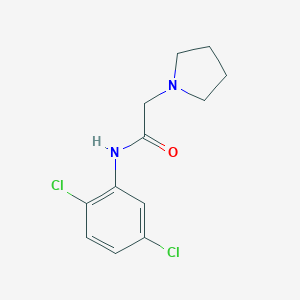
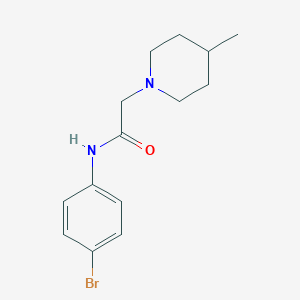

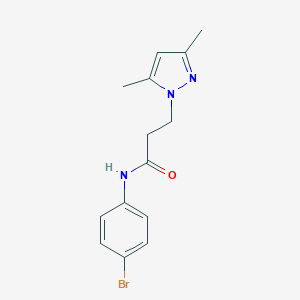
![1-[(2-Furylmethyl)amino]-3-(4-methylphenoxy)-2-propanol](/img/structure/B500399.png)
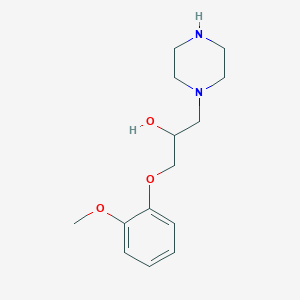
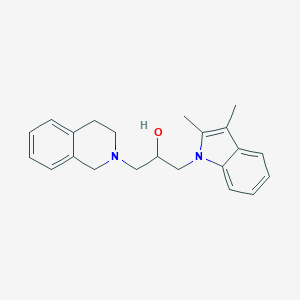
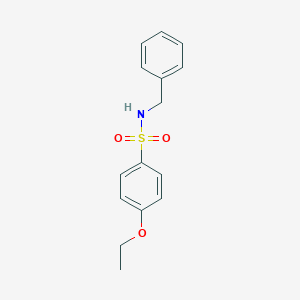
![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)
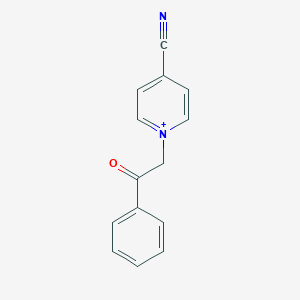
![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)

